2-(2,3,5,6-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[(2,3,5,6-tetramethylphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-11-9-12(2)14(4)17(13(11)3)10-18-19(21)15-7-5-6-8-16(15)20(18)22/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPNGEFIYRTBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C=C2C(=O)C3=CC=CC=C3C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54689-99-5 | |
| Record name | 2-(2,3,5,6-TETRAMETHYL-BENZYLIDENE)-INDAN-1,3-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(2,3,5,6-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione, a synthetic compound with the molecular formula C20H18O2, has garnered attention for its diverse biological activities. This article explores its biological properties, particularly its role as a tyrosinase inhibitor and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique indene structure with a benzylidene moiety that contributes to its biological activity. Its structural formula can be represented as:
1. Tyrosinase Inhibition
Tyrosinase is a crucial enzyme in melanin biosynthesis and is often targeted for skin whitening agents. Studies have shown that derivatives of indene-1,3(2H)-dione exhibit significant anti-tyrosinase activity. Specifically, this compound has been evaluated for its inhibitory effects on tyrosinase.
Research Findings:
- A study reported the synthesis of various arylidine-indene derivatives and their evaluation for tyrosinase inhibition. The most potent derivative exhibited an IC50 value of 3.55 μM, significantly lower than that of kojic acid (a known inhibitor) .
- The compound's mechanism involves binding to the active site of tyrosinase, preventing substrate access and subsequent melanin production .
Table 1: Tyrosinase Inhibitory Activity of Indene Derivatives
| Compound | % Inhibition at 50 µM | % Inhibition at 100 µM | IC50 (µM) |
|---|---|---|---|
| 3a | 8.01 ± 2.15 | 30.82 ± 3.26 | >100 |
| 3b (OH) | 52.84 ± 3.11 | 52.84 ± 6.89 | 96.71 ± 5.29 |
| 3d | 74.33 ± 1.25 | 96.54 ± 4.25 | 3.55 ± 1.31 |
| ... | ... | ... | ... |
2. Anticancer Activity
Indene derivatives have shown promise in anticancer research due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Mechanism: The compound may exert cytotoxic effects through the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways.
- Case Study: A study demonstrated that certain indene derivatives led to significant cell death in various cancer cell lines, highlighting their potential as chemotherapeutic agents .
3. Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including cancer and neurodegenerative disorders.
- Research Insight: Compounds containing the indene structure have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes .
- Application: This activity suggests potential therapeutic applications in treating inflammatory conditions.
4. Antimicrobial Activity
Indene derivatives have also been evaluated for their antimicrobial properties against various pathogens.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its structure allows for various modifications that can lead to the development of new derivatives with enhanced properties. The presence of multiple functional groups makes it versatile for synthetic applications.
Materials Science
In materials science, the compound's unique electronic properties can be exploited to develop new materials with specific optical or electronic characteristics. For instance, derivatives of indene-diones have been studied for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry
Research indicates that indene derivatives exhibit biological activity, including anti-inflammatory and anticancer properties. The tetramethylbenzylidene moiety may enhance the pharmacological profile of the compound compared to simpler indene derivatives. Studies are ongoing to explore its efficacy and mechanism of action in biological systems.
Case Study 1: Synthesis of Derivatives
A study demonstrated the synthesis of various derivatives from 2-(2,3,5,6-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione through reactions with different nucleophiles. The resulting compounds exhibited varied biological activities, showcasing the potential for drug development.
Case Study 2: Photovoltaic Applications
Research into the use of this compound in organic photovoltaic devices revealed that its derivatives could improve light absorption and charge transport properties. These findings suggest that it could play a significant role in enhancing the efficiency of solar cells.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the benzylidene moiety. Key examples include:
Key Observations :
- Electron-Donating vs.
- Heterocyclic Modifications: Compounds fused with thioxothiazolidinone (e.g., ) or quinoxaline (e.g., ) exhibit enhanced bioactivity or optoelectronic properties due to extended conjugation and heteroatom interactions.
Key Observations :
- The absence of reported data for the tetramethyl derivative suggests a need for optimized protocols, likely requiring strong bases (e.g., NaOH) or high temperatures due to steric hindrance from methyl groups.
- Higher yields (>90%) are achievable with phosphorus ylide-mediated syntheses (e.g., ), though these methods are substrate-specific.
Q & A
Q. What are the common synthetic routes for preparing 2-(2,3,5,6-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione?
The synthesis typically involves a condensation reaction between 2,3,5,6-tetramethylbenzaldehyde and 1H-indene-1,3(2H)-dione under reflux conditions. Catalysts like sodium methoxide or triethylamine in solvents such as ethanol or tetrahydrofuran (THF) are employed to drive the reaction. Reaction optimization may involve adjusting molar ratios, temperature, and solvent polarity to achieve yields >80% .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the presence of the benzylidene and indene-dione moieties. Infrared (IR) spectroscopy identifies carbonyl stretching (~1700 cm⁻¹) and aromatic C-H vibrations. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and intermolecular interactions (e.g., π-π stacking) .
Q. How do structural modifications influence the compound’s physicochemical properties?
Substituents on the benzylidene group (e.g., methyl groups at 2,3,5,6 positions) enhance steric hindrance and electron-donating effects, altering solubility and reactivity. The planar indene-dione core facilitates conjugation, affecting UV-Vis absorption spectra and redox behavior .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and electronic properties?
Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Electron density maps derived from Colle-Salvetti-type functionals correlate with experimental redox potentials and charge-transfer interactions .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
Use SHELXL for high-resolution refinement, incorporating hydrogen bonding and thermal displacement parameters. For example, discrepancies in bond angles may arise from dynamic disorder, which can be addressed via twinning correction or multipole modeling .
Q. How does fluorination of analogous indene-diones improve optoelectronic performance in solar cells?
Fluorination at specific positions (e.g., 4- or 4,7-fluoro substitution) increases domain purity and directional phase distribution, reducing charge recombination. This enhances power conversion efficiency (PCE) from 8.3% to 11.3% in inverted organic solar cells .
Q. What mechanistic insights explain the compound’s photostability under UV irradiation?
Steady-state and flash photolysis studies reveal that nonpolar solvents (e.g., cyclohexane) stabilize the diketo form, minimizing radical formation. In contrast, polar solvents (e.g., ethanol) promote enol tautomerization, increasing susceptibility to photodegradation .
Q. How can synthetic yields be optimized while minimizing side reactions?
Systematic screening of catalysts (e.g., tributylphosphine vs. triethylamine) and reaction times (0.5–2 hours) reduces byproducts like unreacted aldehydes. For example, allylic phosphorus ylides in THF achieve >99% yields for structurally similar chromone-indene hybrids .
Contradictions and Methodological Challenges
Q. Why do conflicting reports exist regarding the compound’s biological activity?
Discrepancies arise from variations in assay conditions (e.g., cell lines, concentrations) and substituent effects. For instance, trifluoromethyl groups in analogous compounds enhance antimicrobial activity but reduce solubility, complicating dose-response interpretations .
Q. How can researchers address solubility limitations in pharmacological studies?
Derivatization with hydrophilic groups (e.g., sulfonation) or formulation in nanoemulsions improves bioavailability. Sodium salts of sulfonated indene-diones exhibit enhanced aqueous solubility while retaining bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
